4-(3-Imidazol-1-yl-propylamino)-1-oxa-spiro[4.5]dec-3-en-2-one
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Overview
Description
4-(3-Imidazol-1-yl-propylamino)-1-oxa-spiro[4.5]dec-3-en-2-one is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of an imidazole ring, a spirocyclic oxane ring, and a propylamino group. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Imidazol-1-yl-propylamino)-1-oxa-spiro[4.5]dec-3-en-2-one typically involves multi-step organic reactions. One common approach is the reaction of homophthalic anhydride with acyclic imines to form diastereomeric 1-oxo-2,3-disubstituted tetrahydroisoquinolin-4-carboxylic acids . These acids can then be transformed stereoselectively into the desired spirocyclic compounds through cycloaddition reactions and functionalization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(3-Imidazol-1-yl-propylamino)-1-oxa-spiro[4.5]dec-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The propylamino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while reduction can yield different spirocyclic amines.
Scientific Research Applications
4-(3-Imidazol-1-yl-propylamino)-1-oxa-spiro[4.5]dec-3-en-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antiaromatase activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Imidazol-1-yl-propylamino)-1-oxa-spiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: A similar spirocyclic compound used as an insecticide.
Imidazolones: Compounds with a similar imidazole ring structure, used in various applications.
Uniqueness
4-
Properties
Molecular Formula |
C15H21N3O2 |
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Molecular Weight |
275.35 g/mol |
IUPAC Name |
4-(3-imidazol-1-ylpropylamino)-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C15H21N3O2/c19-14-11-13(15(20-14)5-2-1-3-6-15)17-7-4-9-18-10-8-16-12-18/h8,10-12,17H,1-7,9H2 |
InChI Key |
PPBQMOMRNCKCJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=CC(=O)O2)NCCCN3C=CN=C3 |
Origin of Product |
United States |
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